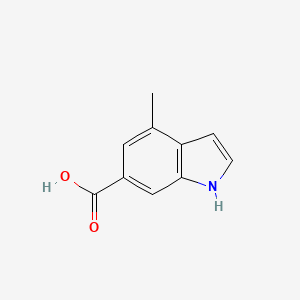

4-Methyl-1H-indole-6-carboxylic acid

Description

The Indole (B1671886) Nucleus as a Privileged Scaffold in Research Chemistry

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. mdpi.com This "privileged scaffold" is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets. The indole framework is a key component of the essential amino acid tryptophan, and consequently, it is found in a multitude of alkaloids and neurotransmitters, such as serotonin (B10506). mdpi.com This inherent biological relevance has spurred extensive research into the synthesis and functionalization of indole derivatives.

Overview of Indole Carboxylic Acids in Contemporary Academic Investigations

Within the broad family of indole-containing compounds, indole carboxylic acids have emerged as a particularly fruitful area of investigation. The introduction of a carboxylic acid group to the indole scaffold provides a handle for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This functional group can act as a bioisostere for other chemical moieties, enabling researchers to fine-tune the biological activity of a lead compound. edgccjournal.org Moreover, the carboxylic acid group can participate in crucial hydrogen bonding interactions with biological receptors, enhancing binding affinity and specificity. researchgate.net As a result, indole carboxylic acids are frequently employed as key intermediates in the synthesis of complex molecular architectures and as pharmacophores in the design of novel therapeutic agents.

Contextualizing 4-Methyl-1H-indole-6-carboxylic Acid within the Indole Research Landscape

This compound represents a specific iteration of the indole carboxylic acid theme, featuring a methyl group at the 4-position and a carboxylic acid at the 6-position of the indole ring. While perhaps not as extensively studied as some of its isomers, this particular arrangement of substituents offers a unique steric and electronic profile that can be exploited in various research contexts. The presence and position of the methyl group can influence the molecule's lipophilicity and metabolic stability, while the carboxylic acid at the 6-position provides a site for derivatization that is distinct from the more commonly functionalized positions of the indole nucleus. As such, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Although detailed research specifically on this compound is not as widespread as for other indole derivatives, its structural features place it at the intersection of several important areas of chemical research, including the development of kinase inhibitors and other targeted therapeutics.

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 1545472-15-8 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Purity | 97% |

| Boiling Point | 416.0±25.0°C at 760 mmHg |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7(10(12)13)5-9-8(6)2-3-11-9/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGKZPWIMHYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Indole Carboxylic Acids

Classical and Modern Synthetic Routes to Indole (B1671886) Carboxylic Acid Scaffolds

The construction of the indole carboxylic acid framework can be achieved through a variety of synthetic methodologies, ranging from century-old name reactions to modern catalytic systems. These methods offer diverse pathways to access substituted indoles with carboxylic acid functionalities.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). The choice of a keto-acid as the carbonyl component directly furnishes an indole carboxylic acid. For instance, the reaction of a substituted phenylhydrazine (B124118) with pyruvic acid yields a 2-indolecarboxylic acid.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone.

Variants of the Fischer indole synthesis have been developed to improve yields and expand the scope of accessible structures. For example, multi-component variations have been developed, such as the reaction of organometallic reagents with nitriles to generate an in-situ ketone that then reacts with an arylhydrazine.

Condensation Reactions for Indole Carboxylic Acid Formation

Indole carboxylic acids can also be synthesized through the condensation of indoles with α-keto acids. This reaction is of a general nature and can proceed under mild, aqueous conditions. For example, the reaction of indole with pyruvic acid can yield 2,2-bis(3,3'-indolyl)propionic acid. The reaction is believed to proceed via the condensation of the hydrated form of the pyruvic acid with indole to form a 2-(3-indolyl)lactic acid intermediate, which can then react with a second indole molecule.

SNAr Reaction and Reductive Cyclization Approaches

A powerful strategy for the synthesis of functionalized indoles involves a sequence of Nucleophilic Aromatic Substitution (SNAr) followed by a reductive cyclization. This approach is particularly useful for constructing indoles with specific substitution patterns that may be difficult to achieve through other methods.

One such method involves an SNAr reaction followed by an intramolecular cyclization cascade. For instance, the synthesis of 2-substituted indoles can be achieved by the reaction of a nucleophile with a substrate containing an ortho-acetylene group, which acts as an electron-withdrawing group to facilitate the SNAr reaction and subsequently participates in the cyclization. Another example is the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters through a domino aza-Michael addition, followed by an SNAr ring closure and subsequent heteroaromatization.

Reductive cyclization of nitro compounds is another key approach. For example, a palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes can be used to synthesize indole-4-carboxylic acid methyl ester. This method offers a flexible route to functionalized indoles under relatively mild conditions.

Multi-Component Reactions: Ugi-Four Component Reaction (U-4CR)

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent MCR that condenses an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.

This reaction has been adapted for the synthesis of indole-containing peptidomimetics. A novel Ugi-type multicomponent reaction has been described for the synthesis of indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids. colostate.edu This provides a rapid and practical route to indole-tethered peptide units with significant structural diversity. colostate.edu

Rhodium-Catalyzed Electrochemical Syntheses

Modern synthetic methods increasingly employ transition-metal catalysis and electrochemistry to achieve novel transformations. Rhodium-catalyzed reactions have emerged as a powerful tool for the C-H functionalization of indoles. Electrochemical methods offer a sustainable alternative to chemical oxidants.

For instance, a rhodium-catalyzed electrochemical C7-alkenylation of indoles has been reported, providing highly selective access to the C7 position, which is often challenging to functionalize due to the inherent reactivity of the C2 and C3 positions. rjpbcs.com While not directly producing a carboxylic acid, this methodology highlights the potential for late-stage functionalization of the indole core, which could be applied to indole carboxylic acid substrates to generate further diversity. Rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes also provides a route to highly functionalized indoles. masterorganicchemistry.com

Derivatization Strategies for 4-Methyl-1H-indole-6-carboxylic Acid Analogues

The carboxylic acid group of this compound is a versatile handle for the synthesis of a wide range of analogues through various derivatization strategies. The most common of these are esterification and amidation, which allow for the introduction of diverse functional groups and the modulation of the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization. This can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a classic approach. youtube.com Alternatively, the carboxylate can be reacted with an alkyl halide in an SN2 reaction. nih.gov For example, 6-bromoindole-2-carboxylic acid has been esterified as a preliminary step before further functionalization. mdpi.com This strategy could be directly applied to this compound to produce a variety of esters.

Amidation: The formation of amides from the carboxylic acid is another key strategy to generate analogues. Direct catalytic amidation methods are gaining prominence as they avoid the need for stoichiometric activating agents. acs.org ortho-Iodoarylboronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines at room temperature in the presence of molecular sieves. Indole-6-carboxylic acid itself has been used as a reactant to prepare various amide conjugates. sigmaaldrich.com For instance, it has been used in the preparation of piperazine-bisamide analogs and amide conjugates with ketoprofen. sigmaaldrich.com These examples demonstrate the feasibility of converting this compound into a diverse library of amides by reacting it with a wide range of primary and secondary amines.

The table below summarizes the key derivatization reactions applicable to this compound based on analogous transformations of other indole carboxylic acids.

| Reaction | Reagents and Conditions | Product Type | Potential for Diversity |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | High (depends on the variety of alcohols used) |

| Esterification (SN2) | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., Methyl iodide, Benzyl (B1604629) bromide) | Ester | High (depends on the variety of alkyl halides used) |

| Amidation (Direct Catalytic) | Amine, Catalyst (e.g., ortho-Iodoarylboronic acid), Molecular Sieves | Amide | Very High (depends on the vast number of available amines) |

| Amidation (with Coupling Agents) | Amine, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) | Amide | Very High (depends on the vast number of available amines) |

Esterification and Amidation Reactions

The carboxylic acid group at the C6 position of the indole ring is a prime site for modification through esterification and amidation, reactions crucial for creating derivatives with altered solubility, stability, and biological activity.

Esterification: The conversion of indole carboxylic acids to their corresponding esters is a fundamental transformation. A common method involves reaction with an alcohol in the presence of an acid catalyst or a dehydrating agent. For instance, a general and effective procedure for esterifying indole-6-carboxylic acid involves treatment with thionyl chloride (SOCl₂) in an alcohol, such as ethanol (B145695), under reflux conditions. chemicalbook.com This method first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester. Another modern approach employs potassium hexafluorophosphate (B91526) (KPF₆) as a promoter, which facilitates the synthesis of esters from a wide range of carboxylic acids and alcohols under sustainable, solvent-free conditions, often resulting in good to excellent yields. nih.gov

Amidation: The formation of amides from this compound is a key strategy for developing compounds with potential therapeutic applications, as the amide bond is a central feature of many biologically active molecules. mdpi.com Standard peptide coupling reagents are frequently used to facilitate this transformation. A widely adopted method involves activating the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This in situ activation generates a reactive intermediate that efficiently couples with a primary or secondary amine to yield the desired amide. nih.gov This technique is broadly applicable for creating libraries of indolyl carboxylic acid amides for pharmacological screening. nih.gov More recent developments have also focused on direct amidation methods that bypass the need for pre-activation, including organocatalyzed approaches and mechanochemical strategies that proceed under solvent-free conditions. mdpi.com

Table 1: Representative Coupling Agents for Amidation

| Coupling Agent | Additive/Catalyst | Typical Solvent | Key Features |

|---|---|---|---|

| DCC | HOBt | Dichloromethane (DCM) | Widely used, effective for standard amide bond formation. nih.gov |

| KPF₆ | None | Solvent-free | Promotes green, sustainable synthesis with operational simplicity. nih.govmdpi.com |

Alkylation and Arylation Modifications

Modification of the indole core itself through the addition of alkyl or aryl groups can significantly influence the molecule's properties. These reactions can typically be directed to the N1-position (the indole nitrogen) or, under different conditions, to specific carbon atoms on the ring.

N-Alkylation: The indole nitrogen is nucleophilic and can be readily alkylated. A common method involves deprotonation with a suitable base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.gov For example, 1H-indole-6-carboxylic acid can be N-alkylated with (4-methoxyphenyl)methyl chloride to yield 1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxylic acid. chemicalbook.com

C-Alkylation/Arylation: Direct alkylation or arylation of the indole ring's carbon atoms is more complex. The C3 position is the most nucleophilic and typically the first to react under electrophilic conditions. However, modern cross-coupling reactions have enabled more controlled C-H functionalization. For instance, direct C2-H alkylation of indoles can be achieved photochemically using α-iodosulfones in the presence of a base like DABCO. beilstein-journals.org Palladium-catalyzed C-H arylation reactions have also been developed, often requiring a directing group to achieve regioselectivity. For cycloalkane carboxylic acids, enantioselective remote C-H arylations have been accomplished using palladium catalysis with specialized chiral ligands, a principle that could potentially be adapted for indole systems. nih.gov

Table 2: Common Reagents for Alkylation of Indoles

| Position | Reagent System | Reaction Type | Example Product Class |

|---|---|---|---|

| N1 | NaH, Alkyl Halide in DMF | Nucleophilic Substitution | N-Alkyl-Indole Derivatives nih.gov |

| C2 | α-iodosulfone, DABCO, Light | Photochemical C-H Alkylation | C2-Alkyl-Indole Derivatives beilstein-journals.org |

Introduction of Heteroaryl and Aryl Fragments

The incorporation of (hetero)aryl groups onto the indole scaffold is a powerful strategy in medicinal chemistry to explore structure-activity relationships and modulate pharmacological profiles. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving these transformations.

To introduce an aryl or heteroaryl fragment, a halogenated indole precursor is typically required. For example, a bromo-substituted indole can serve as a substrate for reactions like the Suzuki-Miyaura coupling. In this reaction, the bromo-indole is coupled with a (hetero)aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., sodium carbonate). nih.gov This methodology was successfully used to synthesize a derivative where a 7-chlorobenzo[b]thiophen-2-yl fragment was attached to the C6 position of an indole ring, demonstrating its utility in creating complex biaryl structures. nih.gov This approach is highly versatile, allowing for the introduction of a vast array of (hetero)aromatic systems onto the this compound framework, provided a suitable halogenated intermediate is prepared first.

Preparation of Radiolabeled Indole Carboxylic Acid Derivatives for Receptor Studies

Radiolabeling is an essential tool for studying the in vivo behavior of drug candidates, particularly for positron emission tomography (PET) imaging, which allows for the non-invasive visualization of receptor distribution and occupancy in the central nervous system. Indole carboxamides are of significant interest as ligands for various receptors, including serotonin (B10506) 5-HT₂C receptors. nih.gov

A key strategy for radiolabeling involves incorporating a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C, t₁/₂ ≈ 20.4 min), into the molecule. For indole derivatives, this can be achieved through late-stage methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I). A relevant study detailed the synthesis of a potent 5-HT₂C receptor ligand based on a 6-methyl-1H-indole-3-carboxamide scaffold. nih.gov The corresponding radiolabeled version, [¹¹C]8 , was prepared via a palladium-catalyzed coupling reaction between a pinacolboranate precursor and [¹¹C]CH₃I. nih.gov This reaction demonstrates a feasible and efficient method for introducing a carbon-11 label onto a methyl-indole core, enabling its use in PET imaging studies to evaluate receptor binding in nonhuman primates. nih.gov

Process Optimization and Scalability in Indole Carboxylic Acid Synthesis

The transition from laboratory-scale synthesis to larger, multigram production requires robust and optimized chemical processes. Key considerations include reaction yield, purity of the final product, cost of reagents, and operational simplicity.

For the synthesis of indole carboxylic acids, the final step often involves the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. This reaction is typically high-yielding and scalable. A reported procedure for the synthesis of indole-6-carboxylic acid from methyl indole-6-carboxylate utilized lithium hydroxide (B78521) in a mixture of THF, methanol, and water, achieving a 95% yield on a multigram scale (9.6 g). prepchem.com Such procedures are advantageous for large-scale production due to their efficiency and straightforward workup, which often involves simple acidification and filtration to isolate the pure carboxylic acid. prepchem.com

Furthermore, the development of synthetic routes that can deliver multigram quantities of key intermediates is crucial. Optimization efforts may focus on reagent ratios, reaction times, and purification methods to maximize throughput. nih.gov For transformations like esterification and amidation, the selection of scalable and cost-effective reagents is paramount. Protocols using promoters like KPF₆ are noted for their operational simplicity and scalability, making them attractive for larger-scale applications. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide crucial information about the number and types of hydrogen atoms in the 4-Methyl-1H-indole-6-carboxylic acid molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl group protons, the carboxylic acid proton, and the N-H proton of the indole. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the carboxylic acid proton is expected to appear significantly downfield (typically in the 10-13 ppm range) due to deshielding effects. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | --- | s | --- |

| H-3 | --- | s | --- |

| H-5 | --- | s | --- |

| H-7 | --- | s | --- |

| N1-H | --- | br s | --- |

| C4-CH₃ | --- | s | --- |

| C6-COOH | --- | br s | --- |

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display distinct signals for each unique carbon atom. The chemical shifts of the carbonyl carbon in the carboxylic acid group, the aromatic carbons of the indole ring, and the methyl carbon would be indicative of their chemical environments. The carbonyl carbon is expected to resonate at a significantly downfield position (around 160-180 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | --- |

| C-3 | --- |

| C-3a | --- |

| C-4 | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-7a | --- |

| C4-CH₃ | --- |

| C6-COOH | --- |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the methyl and carboxylic acid groups to the indole ring.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition (C₁₀H₉NO₂). The high accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of a sample containing this compound would first separate it from any impurities. The mass spectrometer would then provide the mass of the eluted compound, confirming its identity. This technique is also highly valuable for quantitative analysis, allowing for the determination of the concentration of the compound in a sample.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are indispensable tools for elucidating the molecular structure and electronic properties of this compound. These techniques provide detailed information about the compound's functional groups, bonding arrangements, and conjugated systems.

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a characteristic fingerprint based on its functional groups. For this compound, the spectrum is dominated by features arising from the indole ring, the carboxylic acid group, and the methyl substituent.

The indole N-H group typically exhibits a stretching vibration in the region of 3400-3300 cm⁻¹. In the solid state, this band is often broadened and shifted to a lower frequency due to intermolecular hydrogen bonding. For instance, in indole-2-carboxylic acid, the N-H stretch involved in an N-H···O hydrogen bond is observed around 3350 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the indole ring are expected to appear just above 3000 cm⁻¹. researchgate.net

The carboxylic acid moiety gives rise to several distinct and characteristic absorptions. The O-H stretching vibration produces a very broad band that can span from 3300 cm⁻¹ to 2500 cm⁻¹, often overlapping with C-H stretching bands. This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The carbonyl (C=O) stretching vibration is a strong, sharp band typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. In indole-3-acetic acid, this peak is seen at 1701 cm⁻¹. researchgate.net

The region from 1620 to 1450 cm⁻¹ contains C=C stretching vibrations from the aromatic rings. researchgate.net The bending modes for the methyl group (C-H) are also anticipated in the fingerprint region. The FT-IR spectrum of the parent indole molecule shows characteristic aromatic C=C stretching at 1577 and 1508 cm⁻¹, with C-C in-ring stretching at 1616 and 1456 cm⁻¹. researchgate.net The specific frequencies for this compound will be influenced by the electronic effects of the methyl and carboxyl substituents on the indole ring system.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3400 - 3300 | Indole N-H stretch, broadened by H-bonding |

| ν(O-H) | 3300 - 2500 | Carboxylic acid O-H stretch, very broad |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretch |

| ν(C=O) | 1710 - 1680 | Carboxylic acid C=O stretch |

| ν(C=C) | 1620 - 1450 | Aromatic ring stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the π-electron system of the indole ring. Indole and its derivatives typically display two main absorption bands corresponding to π→π* transitions.

The first band, often referred to as the ¹La band, is a high-energy transition that occurs in the far-UV region, typically around 210-220 nm. A second, lower-energy but more structured band, the ¹Lb band, appears in the 260-290 nm range. The presence of substituents on the indole ring, such as the methyl and carboxylic acid groups, can cause shifts in the position (bathochromic or hypsochromic) and intensity of these absorption maxima (λmax). For example, studies on 1-methylindole (B147185) in ethanol (B145695) show absorption maxima around 221 nm and 280 nm. researchgate.net Similar absorption patterns are observed for other substituted indoles. researchgate.net The electronic properties and conjugation within the molecule dictate the precise wavelengths and molar absorptivities of these transitions.

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π→π* (¹La) | ~210 - 225 | High-energy transition of the indole chromophore |

| π→π* (¹Lb) | ~270 - 290 | Lower-energy transition of the indole chromophore |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic framework of this compound.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=C) | 1650 - 1550 | Aromatic C=C stretching |

| Indole Ring Modes | 1500 - 1300 | Ring stretching and breathing vibrations |

| Indole Ring Breathing | ~1010 | Symmetric ring breathing mode |

| Carboxyl C=O stretch | 1700 - 1650 | Typically weaker than in IR |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not publicly documented, its solid-state architecture can be reliably predicted based on the known structures of numerous analogous indole carboxylic acids. researchgate.netresearchgate.net

A predominant structural motif for carboxylic acids is the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This is observed in the crystal structure of indole-3-carboxylic acid, where the O···O distance is 2.649 Å. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Hydrogen Bond Type | O-H···O (Dimer) |

| O···O Distance (Å) | 2.649 |

| Hydrogen Bond Type | N-H···O (Sheet formation) |

| N···O Distance (Å) | 3.013 |

Computational Chemistry and in Silico Modeling in Indole Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as an indole (B1671886) carboxylic acid derivative, within the active site of a target protein.

Research into indole-6-carboxylic acid derivatives has utilized molecular docking to elucidate their binding patterns with key cancer-related protein targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.gov These simulations compare the binding modes of novel indole compounds to known standard inhibitors, providing a rationale for their biological activity. nih.gov For instance, docking studies have successfully predicted how these derivatives fit into the ATP-binding pocket of these kinases, a crucial step in their mechanism of action.

Similarly, in silico studies on various substituted indole carboxylates have been performed to assess their potential as inhibitors for other therapeutic targets, such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in diabetes mellitus. researchgate.net These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor, which are essential for stable binding. nih.govjocpr.com The insights gained from these docking studies on the broader class of indole carboxylic acids can inform the potential interactions of 4-Methyl-1H-indole-6-carboxylic acid with various biological targets.

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Indole-6-carboxylic acid derivatives | EGFR | Binding within the ATP-binding pocket, compared to standard inhibitors. | nih.gov |

| Indole-6-carboxylic acid derivatives | VEGFR-2 | Interaction patterns elucidated within the kinase domain. | nih.gov |

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | GSK-3β (PDB: 6V6L) | High binding affinity observed within the ligand-binding domain. | researchgate.net |

| Tricyclic Indole 2-carboxylic acids | Mcl-1 | Ion pairing interactions between the carboxylic acid and Arginine residues (e.g., R263). | nih.gov |

Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationships (QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods used to correlate the biological activity of a set of compounds with their 3D physicochemical properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are pivotal in this area. They generate predictive models based on the steric and electrostatic fields of aligned molecules. nih.gov

While specific CoMFA or 3D-QSAR studies focusing exclusively on this compound are not extensively documented, research on broader series of indole derivatives demonstrates the utility of this approach. biointerfaceresearch.com For example, QSAR analyses have been performed on 2-phenyl-1H-indole derivatives to model their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com These models reveal that specific substitutions on the indole ring significantly influence activity, highlighting the importance of molecular shape and electronic properties.

The general findings from such studies indicate that electrostatic, hydrophobic, and hydrogen-bond donor fields are often critical in determining the biological activity of kinase inhibitors. nih.gov For this compound, a 3D-QSAR model would consider the steric bulk and hydrophobicity of the methyl group at the 4-position and the hydrogen-bonding and electrostatic potential of the carboxylic acid group at the 6-position. These models can generate contour maps that visualize regions where positive or negative steric, electrostatic, or hydrophobic properties would enhance or diminish biological activity, thereby guiding the design of more potent analogues.

Prediction of Binding Affinities and Pharmacological Profiles

For various indole derivatives, computational tools have been employed to predict properties such as lipophilicity (Log P) and potential toxicity. researchgate.net Studies on ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, for instance, predicted Log P values in the range of 2.25-3.13 for molecules that showed promising binding affinities. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction platforms can assess factors like gastrointestinal absorption, blood-brain barrier penetration, and potential carcinogenicity. researchgate.netnih.gov

These predictive models help in building a comprehensive pharmacological profile for a compound like this compound. By analyzing its structure, these tools can forecast its drug-likeness based on established guidelines like Lipinski's Rule of Five, estimate its bioavailability, and flag potential liabilities, allowing for early-stage virtual screening and optimization. nih.gov

| Compound Class / Molecule | Predicted Property | Prediction/Finding | Significance | Reference |

|---|---|---|---|---|

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | Lipophilicity (Log P) | Values of 2.25-3.13 for derivatives with better binding affinities. | Predicts lipophilic character, affecting absorption and distribution. | researchgate.net |

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | Toxicity Profile | Some designed molecules were predicted to be non-carcinogenic. | Early assessment of safety profile. | researchgate.net |

| Carboxylic acid-containing compounds (General) | Pharmacological/Toxicity Profile | Virtual evaluation to ascertain a safe profile is a key step. | Prioritizes compounds with favorable safety for further development. | researchgate.net |

In Silico Assessment of Target Selectivity and Potency

A critical aspect of drug design is ensuring that a compound is not only potent against its intended target but also selective, meaning it does not significantly interact with other related proteins (off-targets), which could lead to undesirable side effects. In silico techniques, particularly molecular docking and molecular dynamics simulations, are vital for assessing this selectivity at an early stage. researchgate.netresearchgate.net

A compelling example comes from research on tricyclic indole 2-carboxylic acid inhibitors targeting the anti-apoptotic protein Mcl-1. nih.gov Computational and experimental data showed that optimized compounds exhibited single-digit nanomolar binding affinity for Mcl-1 while demonstrating very weak affinity for the closely related proteins Bcl-xL and Bcl-2. nih.gov The most potent inhibitors in that series showed over 1700-fold selectivity for Mcl-1 over Bcl-xL. nih.gov This high degree of selectivity was rationalized through structural analysis of the protein-ligand complexes, which revealed specific interactions achievable with Mcl-1 but not with Bcl-xL or Bcl-2.

For this compound, a similar in silico assessment would be crucial. By docking the compound into the binding sites of its primary target and a panel of relevant off-targets, researchers can calculate and compare the predicted binding energies. A significantly lower (more favorable) binding energy for the primary target would suggest good selectivity. These predictions of both potency (indicated by the low binding energy) and selectivity are essential for validating the therapeutic potential of a new chemical entity. researchgate.netresearchgate.net

Mechanistic Investigations of Biological Activities of Indole Carboxylic Acid Derivatives

Enzyme Inhibition Studies

Other Enzyme Targets (e.g., Botulinum Neurotoxin, ITK, Hepatitis C Virus NS5B Polymerase)

While the primary biological activities of indole (B1671886) carboxylic acids are often linked to other targets, research has explored their potential as inhibitors of various enzymes.

Botulinum Neurotoxin: Botulinum neurotoxins are potent metalloproteases that cause paralysis by cleaving SNARE proteins essential for neurotransmitter release. The modification of carboxyl groups within the neurotoxin itself has been shown to cause significant detoxification. nih.gov However, current literature does not prominently feature 4-Methyl-1H-indole-6-carboxylic acid or its direct derivatives as inhibitors of this particular neurotoxin.

Inducible T-cell Kinase (ITK): ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling and activation. It is a validated target for autoimmune diseases and certain cancers. Despite the broad investigation into kinase inhibitors, specific mechanistic studies detailing the inhibition of ITK by this compound derivatives are not extensively reported in the reviewed scientific literature.

Hepatitis C Virus (HCV) NS5B Polymerase: The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.gov Non-nucleoside inhibitors (NNIs) can bind to allosteric sites on the enzyme, inducing conformational changes that prevent RNA synthesis. nih.govwikipedia.org Indole-based structures have been identified as a promising class of NNIs. nih.gov These compounds can bind to an allosteric site known as NNI site I, located in the "thumb" domain of the polymerase. nih.gov The binding of an indole-based inhibitor in this pocket is thought to displace a section of a finger loop, which normally anchors to the thumb domain, thereby preventing the polymerase from adopting the closed conformation required for replication. nih.gov

Receptor Modulation and Ligand Binding Studies

Indole carboxylic acid derivatives have demonstrated significant activity as modulators of various receptor systems, acting as antagonists, agonists, and potentiators.

The N-Methyl-D-Aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity and memory function; however, its overactivation leads to excitotoxicity and neuronal damage. wikipedia.orgnih.gov The NMDA receptor complex features a co-agonist binding site for glycine (B1666218), which must be occupied for the channel to open. ttuhsc.edu Derivatives of indole-2-carboxylic acid are well-characterized as potent and selective antagonists at this glycine binding site (GlycineB). ttuhsc.edunih.gov

Research has established clear structure-activity relationships for this class of compounds. High affinity for the glycine site is typically achieved with indole-2-carboxylates that possess a chloro substitution at the C-6 position and a hydrogen-bond-accepting group at the C-3 position. nih.gov These compounds act as competitive antagonists to glycine, inhibiting NMDA receptor activation without the psychomimetic side effects associated with channel blockers. ttuhsc.edunih.gov The antagonist character is confirmed by their ability to inhibit the binding of other glycine site ligands and to produce a right-ward shift in the glycine dose-response curve in electrophysiological assays. nih.gov

| Compound Class | Target Site | Mechanism of Action | Key Structural Features for High Affinity |

|---|---|---|---|

| 4,6-dichloroindole-2-carboxylic acids | Glycine binding site (GlycineB) | Competitive Antagonism | Chloro group at C-6; Hydrogen-bond acceptor at C-3 |

GPR17 is an orphan G protein-coupled receptor implicated in myelin repair processes, making it a potential target for demyelinating diseases like multiple sclerosis. rsc.orgnih.gov It is phylogenetically positioned between receptors for uracil (B121893) nucleotides and cysteinyl leukotrienes. nih.govbiorxiv.org A notable synthetic agonist for GPR17 is the indole derivative 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, also known as MDL29,951. rsc.orgnih.gov

Activation of GPR17 by this agonist triggers Gαi/o signaling pathways, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This reduction in cAMP signaling is a key mechanistic step, as it leads to decreased activity of downstream effectors like protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), ultimately inhibiting the maturation of oligodendrocytes. nih.gov Structure-activity relationship studies on these indole derivatives have shown that while the 6-position can accommodate larger, lipophilic substituents, the 4-position is less tolerant, allowing only smaller groups before potency is lost. nih.gov

Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators involved in the pathophysiology of asthma and allergic rhinitis. nih.govnih.gov They exert their effects by binding to CysLT receptors, with the CysLT1 receptor being the target of widely used anti-asthmatic drugs. nih.govmedchemexpress.com While various chemical scaffolds have been developed as CysLT1 antagonists, specific mechanistic studies detailing the direct antagonism of this receptor by this compound or its close derivatives are not extensively documented in the reviewed scientific literature.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. nih.gov Activation of AMPK is a therapeutic strategy for metabolic diseases, including diabetic nephropathy. acs.org Direct, allosteric activation of AMPK has been achieved with a class of indole carboxylic acid derivatives. acs.org

A key example is 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577). acs.org This compound and its analogues activate AMPK heterotrimers containing the β1 subunit. nih.govnih.gov X-ray crystallography has revealed that these activators bind to a specific site on the AMPK complex. The indole core fits into a pocket where the C6-chloro atom occupies a buried lipophilic area, and the C5-phenyl ring is surrounded by lipophilic groups, forming a cation-π interaction with a key lysine (B10760008) residue from the α-subunit. acs.org This binding allosterically activates the kinase, mimicking the effects of AMP. nih.gov

| Compound Example | Target | Mechanism of Action | Key Binding Interactions |

|---|---|---|---|

| 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | AMPK (α1β1γ1 complex) | Direct Allosteric Activation | C6-chloro in lipophilic pocket; C5-phenyl forming cation-π interaction |

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel whose dysfunction causes cystic fibrosis. nih.gov Small molecules known as potentiators can enhance the channel gating activity of mutant CFTR proteins that are present on the cell surface. nih.gov The indole scaffold is a privileged structure found in CFTR modulators. mdpi.com For instance, the corrector molecule Tezacaftor contains an indole moiety, which is significant for its interaction with the CFTR protein. mdpi.com While direct potentiation activity by this compound itself is not established, the importance of the indole core in this therapeutic class highlights its potential as a foundational structure for developing new CFTR modulators.

HIV-1 Glycoprotein 41 (gp41) Fusion Inhibition

The HIV-1 envelope glycoprotein, composed of gp120 and gp41 subunits, is essential for viral entry into host cells. nih.gov The gp41 subunit, in particular, mediates the fusion of the viral and cellular membranes, making it a critical target for antiretroviral drug development. nih.govmdpi.com The process involves a conformational change in gp41, leading to the formation of a six-helix bundle (6HB), which brings the viral and host cell membranes into close proximity for fusion. mdpi.com

A series of indole compounds have been explored as small molecule fusion inhibitors that target a conserved hydrophobic pocket on gp41. nih.gov Although specific experimental data for this compound is not available, related indole derivatives have been shown to bind to this pocket, thereby inhibiting the conformational changes required for membrane fusion. nih.gov The inhibitory mechanism of these compounds is believed to involve the disruption of the interaction between the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41, which is necessary for 6HB formation. mdpi.comnih.gov While peptide-based fusion inhibitors targeting gp41 exist, the development of small molecule indole inhibitors remains an active area of research due to their potential for improved pharmacological properties. nih.govresearchgate.netresearchgate.net

Cannabinoid Receptor Type 2 (CB2) Ligand Binding

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. nih.gov The CB2 receptor is primarily expressed in immune cells and is considered a therapeutic target for various inflammatory and neurodegenerative diseases. nih.gov While many natural and synthetic cannabinoids bind to both CB1 and CB2 receptors, there is significant interest in developing selective CB2 receptor ligands to avoid the psychoactive effects associated with CB1 receptor activation. nih.gov

Studies on various classes of compounds, including indole derivatives, have explored their binding affinities for the CB2 receptor. For instance, certain amino-alkylindoles have been identified as potent CB2-selective agonists. nih.gov However, research on a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides revealed that the corresponding carboxylic acid derivatives exhibited very low affinity for the CB2 receptor. acs.org Specific binding affinity data for this compound at the CB2 receptor is not currently available in the literature.

Table 1: Representative Cannabinoid Receptor Ligands and Their Binding Affinities

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Anandamide | CB1 | 89 |

| CB2 | 371 | |

| Δ⁹-THC | CB1 | 40.7 |

| CB2 | 36.4 | |

| JWH-015 | CB1 | 383 |

| CB2 | 13.8 |

This table presents data for well-characterized cannabinoid receptor ligands to provide context for the binding affinities typically observed. Data for this compound is not available.

Histamine (B1213489) H1 Receptor Blocking Activity

Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, and they are widely used to treat allergic reactions. wikipedia.orgdrugbank.com These antagonists are broadly classified into first-generation, which can cross the blood-brain barrier and cause sedation, and second-generation, which are non-sedating. wikipedia.org The structural features of H1 receptor antagonists often include aromatic rings and a basic amine group. nih.gov Some second-generation antagonists also incorporate a carboxylic acid moiety, which can influence their pharmacokinetic properties and binding kinetics. nih.gov

While a wide variety of chemical scaffolds have been developed as histamine H1 receptor antagonists, there is no specific information in the available literature to indicate that this compound possesses H1 receptor blocking activity. nih.govmdpi.com

Cellular and Molecular Pathway Interventions (in vitro focus)

Cell Cycle Progression Modulation (e.g., G2/M, G1-S Phase Arrest)

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by interfering with cell cycle progression, often leading to cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions. mdpi.commdpi.comfrontiersin.org

Several studies on various indole derivatives have demonstrated their ability to induce cell cycle arrest. For example, a synthetic benz[f]indole-4,9-dione analog was shown to cause a potent growth inhibition in human lung cancer cells by inducing G2/M cell cycle arrest. nih.gov This arrest is often associated with the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. mdpi.comfrontiersin.org For instance, the downregulation of the cyclin B1/CDK1 complex is a common mechanism for inducing G2/M arrest. mdpi.comnih.gov Although the direct effect of this compound on cell cycle progression has not been reported, the activity of related indole compounds suggests that this is a potential area for investigation.

Apoptosis Induction Pathways (e.g., Extrinsic Pathway, Mitochondrial Disruption)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The two main apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. koreamed.org

The intrinsic pathway is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. koreamed.orgnih.gov This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. nih.govmdpi.commdpi.com There is evidence that certain indole derivatives can induce apoptosis through the mitochondrial pathway. nih.govnih.gov For example, some compounds have been shown to disrupt the mitochondrial membrane potential and activate downstream caspases. nih.govmdpi.com While direct evidence for this compound is lacking, the pro-apoptotic activity of other indole-containing molecules suggests a potential for similar mechanisms.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. nih.gov They play a critical role in cell division, and agents that interfere with tubulin polymerization are effective anticancer drugs. nih.govsemanticscholar.org These agents can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to mitotic arrest and apoptosis. nih.govacs.orgnih.gov

The indole scaffold is a common feature in a number of natural and synthetic tubulin polymerization inhibitors. nih.govsemanticscholar.org These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. acs.org The inhibitory activity of these indole derivatives is often evaluated in in vitro tubulin polymerization assays, where a decrease in tubulin assembly is measured. acs.org While specific data on the tubulin polymerization inhibitory activity of this compound is not available, the prevalence of this activity among indole-containing compounds suggests that it could be a potential mechanism of action. semanticscholar.org

Table 2: Investigated Biological Activities of Indole Derivatives

| Biological Activity | Target/Pathway | General Findings for Indole Derivatives | Specific Data for this compound |

| HIV-1 Fusion Inhibition | gp41 | Inhibition of 6-helix bundle formation | Not Available |

| CB2 Ligand Binding | Cannabinoid Receptor 2 | Varies; some derivatives show high affinity | Not Available |

| Histamine H1 Blocking | Histamine H1 Receptor | Not a commonly reported activity | Not Available |

| Cell Cycle Modulation | G2/M or G1/S checkpoints | Induction of cell cycle arrest | Not Available |

| Apoptosis Induction | Mitochondrial Pathway | Disruption of mitochondrial membrane potential and caspase activation | Not Available |

| Tubulin Polymerization | β-tubulin | Inhibition of microtubule assembly | Not Available |

Table of Compounds

Modulation of Protein Expression

At present, there is no specific scientific literature detailing the direct effects of this compound on the expression or activity of key regulatory proteins such as p53, p21, Caspase-3, or PARP. The modulation of these proteins is a critical aspect of cellular processes like apoptosis and cell cycle regulation. Future research is necessary to determine if this compound interacts with these or other related cellular pathways.

Regulation of Reactive Oxygen Species (ROS) Levels

The broader class of indole derivatives is recognized for its potential to influence oxidative stress pathways. Some indole compounds are known to act as antioxidants by scavenging free radicals. However, specific studies confirming and detailing the mechanism by which this compound regulates reactive oxygen species (ROS) levels have not yet been published. Therefore, its capacity to modulate cellular redox environments remains an area for further scientific exploration.

Disruption of Protein-Protein Interactions

The disruption of protein-protein interactions is an emerging strategy in drug discovery for targeting various diseases. While the indole scaffold is a component of some molecules designed to inhibit such interactions, there is currently no available research that specifically demonstrates or describes the ability of this compound to disrupt any particular protein-protein interactions.

Antimicrobial and Antifungal Activity Mechanisms

While some vendor information suggests potential anti-viral properties for this compound, detailed mechanistic studies on its antimicrobial and antifungal activities are not yet available in the peer-reviewed literature. The broader family of indole-carboxylic acid derivatives has been noted for antimicrobial and antifungal potential. nih.govnih.gov For instance, certain indole-based compounds have been investigated for their ability to inhibit microbial growth, though the specific molecular targets and mechanisms of action for this compound have not been elucidated. nih.gov

Anti-inflammatory Mechanisms

There are preliminary indications from chemical suppliers that this compound may possess anti-inflammatory properties. The indole nucleus is a core structure in many compounds with known anti-inflammatory effects, including non-steroidal anti-inflammatory drugs (NSAIDs). However, the specific mechanisms through which this compound might exert such effects, for example, through the inhibition of inflammatory enzymes like cyclooxygenases or the modulation of cytokine signaling, have not been experimentally determined.

Antioxidant Mechanisms

As a member of the indole derivative family, this compound is hypothesized to have antioxidant potential. Indole compounds can theoretically act as antioxidants through various mechanisms, including hydrogen atom transfer or single electron transfer to neutralize free radicals. A related compound, Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate, is noted for its potential antioxidant activity, suggesting that this could be a property of the core structure. evitachem.com However, empirical data from studies specifically investigating the antioxidant mechanisms of this compound are currently lacking.

Structure Activity Relationship Sar Studies and Lead Compound Optimization

Influence of Substitution Patterns on Biological Activity

While direct SAR studies on 4-Methyl-1H-indole-6-carboxylic acid are not extensively documented in publicly available literature, research on analogous indole-6-carboxylic acid derivatives provides significant insights into the influence of various substitution patterns on their biological activity. Studies have shown that the nature and position of substituents on the indole (B1671886) ring and on derivatized functional groups are critical determinants of potency.

Similarly, in a series of 4,6-dichloroindole-2-carboxylic acid derivatives targeting the glycine (B1666218) binding site of the NMDA receptor, substitutions at the C-3 position of the indole nucleus were found to be critical for high affinity. The introduction of a hydantoin (B18101) substituent at this position proved to be particularly beneficial. Further modifications to this hydantoin ring, such as the introduction of aromatic and aliphatic moieties, helped to elucidate the influence of these substituents on binding affinity. These findings underscore the importance of exploring substitution patterns across the entire molecular scaffold to identify key interactions with the target protein.

The following table summarizes the influence of different substitution patterns on the biological activity of some indole carboxylic acid derivatives, providing a basis for understanding the potential effects of similar modifications on a 4-methyl-indole-6-carboxylic acid scaffold.

| Compound Series | Substitution Position | Substituent Type | Effect on Biological Activity |

| Indole-6-carboxylic acid hydrazones | Benzylidene moiety | Electron-donating/withdrawing groups | Modulation of antiproliferative activity |

| 4,6-Dichloroindole-2-carboxylic acids | C-3 of indole | Hydantoin ring | Increased affinity for NMDA receptor |

| Hydantoin-substituted indoles | Hydantoin ring | Aromatic/aliphatic moieties | Fine-tuning of binding affinity |

Role of Indole Core Modifications and Ring Substituents

The indole core serves as a privileged scaffold in medicinal chemistry, and modifications to this heterocyclic system are a key strategy in lead optimization. The introduction of substituents on the benzene (B151609) portion of the indole ring can significantly affect the compound's electronic distribution, lipophilicity, and steric profile, thereby influencing its pharmacological properties.

While specific data on the 4-methyl group in this compound is scarce, general principles of SAR for indole derivatives suggest that a methyl group at the 4-position can enhance hydrophobic interactions with the target protein. The position and nature of substituents on the indole ring have been shown to be critical for the activity of various indole-based inhibitors. For example, in a study of tricyclic indole inhibitors of Mcl-1, a substitution at the 6-position of the indole core led to a substantial increase in binding affinity. This suggests that modifications to the benzene ring of the indole are a viable strategy for improving potency.

Correlation of Molecular Properties with Activity

Quantitative structure-activity relationship (QSAR) studies on various series of indole derivatives have demonstrated a correlation between their molecular properties and biological activity. Physicochemical parameters such as lipophilicity (log P), molecular weight, and the presence of hydrogen bond donors and acceptors are often key determinants of a compound's potency and pharmacokinetic profile.

For some series of indole derivatives, a clear relationship has been established between the size and lipophilicity of substituents and their inhibitory activity. For instance, in a QSAR study of indoloacetamides, it was found that a lipophilic substituent with wider dimensions attached to the indole nitrogen was favorable for good activity, whereas the substituted phenyl ring attached to the indole should have limited dimensions and lipophilicity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been employed to build predictive models for indole-based inhibitors. These models provide insights into the steric, electrostatic, and hydrophobic fields around the molecule that are important for its interaction with the target. Such studies can guide the rational design of new derivatives with improved activity by highlighting regions of the molecule where modifications are likely to be beneficial. While a specific QSAR model for this compound is not available, these general findings for other indole series provide a framework for understanding how its molecular properties might correlate with its biological activity.

Derivatization for Improved Potency, Selectivity, and Efficacy

Derivatization of the carboxylic acid group at the 6-position of the indole ring is a common strategy to improve the potency, selectivity, and drug-like properties of these compounds. The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and more complex heterocyclic systems, to explore new interactions with the biological target and to modify the compound's physicochemical properties.

A study on indole-6-carboxylic acid derivatives demonstrated that converting the carboxylic acid to hydrazones and oxadiazoles (B1248032) resulted in compounds with significant antiproliferative activity. The nature of the linker and the attached aryl or heteroaryl fragment were found to be crucial for the observed cytotoxicity. This indicates that the carboxylic acid group serves as a convenient handle for introducing diverse chemical moieties that can probe the binding pocket of the target protein and establish additional favorable interactions.

Furthermore, the derivatization of the carboxylic acid can also be used to improve the pharmacokinetic profile of a compound, such as its membrane permeability and metabolic stability. For example, converting a carboxylic acid to an ester can increase its lipophilicity and ability to cross cell membranes. The following table presents data on the derivatization of indole-2-carboxylic acid, which illustrates how such modifications can impact biological activity, in this case, the inhibition of HIV-1 integrase.

| Derivative of Indole-2-carboxylic acid | Target | IC50 (µM) |

| Parent Compound | HIV-1 Integrase | >50 |

| Derivative with C6-halogenated benzene | HIV-1 Integrase | 3.11 |

| Derivative with C3 long branch | HIV-1 Integrase | 0.13 |

These examples highlight the power of derivatization as a tool in medicinal chemistry to transform a lead compound with modest activity into a potent and selective drug candidate.

Applications in Medicinal Chemistry and Drug Discovery Research Preclinical

Indole (B1671886) Carboxylic Acids as Building Blocks for Novel Pharmaceuticals

Indole carboxylic acids are valuable intermediates and building blocks in the synthesis of complex organic molecules for pharmaceutical development. chemimpex.com The indole nucleus itself is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. The addition of a carboxylic acid group provides a key functional handle for several reasons: it can participate in hydrogen bonding, act as a metal chelator in enzyme active sites, and be converted into other functional groups like esters or amides to modulate a compound's properties. mdpi.comchemimpex.com

The versatility of the indole carboxylic acid scaffold allows chemists to generate large libraries of diverse compounds for screening. ontosight.ai For instance, derivatives of indole-6-carboxylate are utilized as intermediates in the synthesis of compounds for anti-inflammatory and anticancer research. chemimpex.com Similarly, 1-Methylindole-6-carboxylic acid is recognized as a crucial component in the design of new drugs, particularly those targeting neurological disorders. chemimpex.com The specific placement of the methyl group, as in 4-Methyl-1H-indole-6-carboxylic acid, can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for a specific biological target.

Research into various isomers of indole carboxylic acid has demonstrated their broad utility:

Indole-2-carboxylic acid has been developed as a potent scaffold for HIV-1 integrase inhibitors. mdpi.comnih.gov

Indole-3-carboxylic acid derivatives are an active area of research due to their potential antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai

Indole-4-carboxylic acid and its derivatives have been investigated for anticancer and anti-inflammatory activities. ontosight.ai

This body of research underscores the potential of the this compound core as a foundational structure for creating new pharmaceuticals.

Development of Targeted Therapeutic Agents

A primary goal of modern drug discovery is the development of agents that act on specific molecular targets, such as enzymes or receptors, to maximize efficacy and minimize side effects. The indole carboxylic acid framework has proven to be highly effective in the design of such targeted inhibitors.

One significant area of research is in cancer therapy. Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade cell death. Potent and selective inhibitors of Mcl-1 have been developed from tricyclic 2-indole carboxylic acid fragments. nih.gov These compounds bind with high affinity to Mcl-1, demonstrating how the indole scaffold can be optimized to interact with specific protein binding pockets. nih.gov

In the field of immunology and oncology, the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are important targets. These enzymes are overexpressed in many tumors and contribute to an immunosuppressive environment. A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, representing a promising strategy for cancer immunotherapy. sci-hub.se

Furthermore, in antiviral research, indole-2-carboxylic acid derivatives have been designed to act as HIV-1 integrase strand transfer inhibitors. mdpi.comnih.gov These molecules work by chelating two magnesium ions within the enzyme's active site, a mechanism critically dependent on the indole core and the C2 carboxyl group. mdpi.com The success of these varied examples highlights the adaptability of the indole carboxylic acid chemotype for creating highly specific therapeutic agents targeting different disease pathways.

| Indole Carboxylic Acid Scaffold | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Tricyclic 2-Indole Carboxylic Acid | Mcl-1 (anti-apoptotic protein) | Cancer Therapy | nih.gov |

| Indole-2-Carboxylic Acid Derivatives | HIV-1 Integrase | Antiviral (HIV) | mdpi.comnih.gov |

| 6-Acetamido-indole-2-carboxylic Acid | IDO1/TDO (enzymes) | Cancer Immunotherapy | sci-hub.se |

| 11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A (kinase) | Neurodegenerative Diseases | acs.org |

Strategies for Overcoming Chemotherapy Resistance

A major challenge in cancer treatment is the development of resistance to chemotherapy. Overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1 and Bcl-2 itself, is a common mechanism by which cancer cells survive the effects of cytotoxic drugs. nih.govmdpi.com Since indole-based compounds have been successfully designed to inhibit these specific proteins, they represent a key strategy for overcoming this type of resistance. nih.govmdpi.com By inhibiting Mcl-1, for example, tricyclic indole carboxylic acids can restore the natural process of apoptosis in cancer cells, potentially re-sensitizing them to conventional chemotherapies. nih.gov

Another innovative approach involves using indole carboxylic acids as ligands in platinum-based pro-drugs. Cisplatin (B142131) is a widely used chemotherapy agent, but its effectiveness is limited by resistance and toxicity. To address this, Pt(IV) complexes have been synthesized with axial indole-3-acetic acid ligands. researchgate.net These complexes are designed to be activated once inside cancer cells. Studies have shown that these Pt(IV)-indole complexes can overcome cisplatin resistance and are, in some cases, significantly more potent than cisplatin itself. researchgate.net The mechanism is believed to involve not only DNA damage from the platinum but also an increase in intracellular reactive oxygen species, partly driven by the indole ligand, which pushes the cancer cells toward apoptosis. researchgate.net This dual-action approach demonstrates a sophisticated strategy for combating chemotherapy resistance.

| Strategy | Compound Class Example | Mechanism | Reference |

| Inhibition of Anti-Apoptotic Proteins | Tricyclic 2-Indole Carboxylic Acids | Inhibit Mcl-1 to restore apoptosis signaling, counteracting a key resistance mechanism. | nih.gov |

| Development of Novel Pro-drugs | Pt(IV) complexes with Indole-3-acetic acid | Overcome cisplatin resistance through intracellular activation and induction of oxidative stress. | researchgate.net |

Exploration of New Chemotypes for Therapeutic Development

The this compound scaffold serves as a starting point for the exploration of new chemotypes—novel molecular structures with the potential for therapeutic activity. Medicinal chemists can systematically modify the core structure to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. acs.org

Examples of such explorations based on the indole carboxylic acid core are abundant:

Structural Optimization: In the development of HIV integrase inhibitors, researchers performed structural optimizations at the C2, C3, and C6 positions of the indole-2-carboxylic acid core. They found that introducing a long branch at the C3 position improved interaction with a hydrophobic cavity in the target enzyme, significantly increasing inhibitory activity. mdpi.com

Fragment-Based Discovery: The discovery of potent Mcl-1 inhibitors began with an NMR-based screen of a fragment library, which identified a tricyclic indole 2-carboxylic acid as a starting hit. nih.gov This fragment was then elaborated and optimized based on structural data, leading to compounds with single-digit nanomolar binding affinity. nih.gov

Bioisosteric Replacement: In developing anti-Trypanosoma cruzi agents, researchers explored replacing the carboxamide linker attached to an indole-2-carboxylic acid core with other groups, such as a sulfonamide, to understand the structural requirements for activity. acs.org

Broader Scientific Research Applications

Intermediates in Complex Organic Synthesis

The indole (B1671886) moiety is a foundational component in the synthesis of complex organic molecules, particularly for pharmaceutical development. semanticscholar.orgresearchgate.net Indole carboxylic acids serve as versatile intermediates for constructing more elaborate molecular architectures. semanticscholar.org The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, facilitating the assembly of diverse chemical entities.

Research into related compounds highlights the synthetic utility of this structural class:

Antiproliferative Agents: Derivatives of indole-6-carboxylic acid have been synthesized and investigated as potential cancer therapeutics. nih.govresearchgate.net In one study, two series of derivatives were created to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are often overexpressed in cancers. nih.govresearchgate.net This demonstrates the role of the indole-6-carboxylic acid core as a starting point for developing targeted therapies. nih.gov

HIV Inhibitors: In the search for new treatments for HIV, researchers have designed and synthesized derivatives of indole-2-carboxylic acid as novel HIV-1 integrase strand transfer inhibitors. mdpi.comrsc.org The indole nucleus serves as a key scaffold that can be chemically modified to optimize binding affinity and inhibitory activity against the viral enzyme. rsc.org

Bioactive Molecules: The indole framework is central to many biologically active compounds, and synthetic chemists continually develop new methods for its functionalization. researchgate.netacs.orgrsc.org The ability to modify the indole core at various positions allows for the creation of large libraries of compounds for screening in drug discovery programs. rjpbcs.com

Agricultural Chemistry Research (e.g., Agrochemicals, Pesticides, Herbicides)

Indole derivatives have significant applications in the field of agricultural chemistry. researchgate.netopenmedicinalchemistryjournal.com The natural plant hormone auxin is based on an indole structure (indole-3-acetic acid), which has spurred research into synthetic indole-based compounds for crop protection and growth regulation. nih.govnih.govresearchgate.net

Herbicidal Activity: A study focused on novel indole-3-carboxylic acid derivatives demonstrated their potential as herbicides. nih.govnih.govresearchgate.net These compounds were designed to act as antagonists of the auxin receptor protein TIR1, leading to significant inhibition of root and shoot growth in various weeds. nih.govnih.gov This research underscores how the indole carboxylic acid scaffold can be used to develop new agrochemicals with specific modes of action. nih.govresearchgate.net

Crop Protection: The exploration of indole derivatives extends to finding new agrochemicals for enhancing crop protection and yield. chemimpex.com For example, derivatives of the related compound Methyl 4-(Acetyloxy)-1H-Indole-6-Carboxylate are being investigated for such applications, highlighting the ongoing interest in this chemical class for sustainable agriculture. chemimpex.com

Materials Science Research (e.g., Polymers, Coatings, Dyes, Pigments)

The unique electronic and photophysical properties of the indole ring make it a valuable component in materials science. chim.itresearchgate.net Its electron-rich aromatic system can be leveraged to create functional materials with applications in electronics and optics. chim.it